molecular formula C11H11N3O2 B1522115 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1197965-65-3

3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1522115
CAS No.: 1197965-65-3
M. Wt: 217.22 g/mol
InChI Key: YVJTZYQAEADMNF-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features an aromatic ring system with an amine group and a pyrazole ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminophenylacetic acid and methylhydrazine.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a catalyst, such as hydrochloric acid, under reflux conditions.

  • Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods:

  • Batch Process: The compound is produced in batches, with careful control of reaction parameters to ensure consistency and purity.

  • Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various derivatives, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive molecules and probes for biological studies. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to metal ions, influencing catalytic processes, while the amine group can interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

  • 4-Aminophenylacetic acid: Similar structure but lacks the pyrazole ring.

  • 1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the amine group on the phenyl ring.

  • 3-(4-Aminophenyl)propionic acid: Similar to the target compound but with a different carboxylic acid chain length.

Uniqueness: The combination of the amine group and the pyrazole ring in 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides unique chemical properties and reactivity, making it distinct from its analogs.

This detailed overview highlights the significance of this compound in various fields, showcasing its versatility and potential applications

Properties

IUPAC Name

3-(4-aminophenyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJTZYQAEADMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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